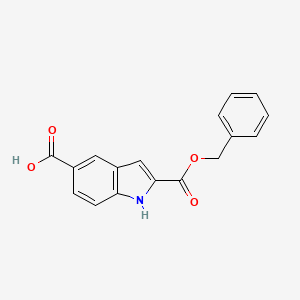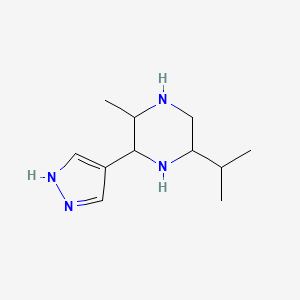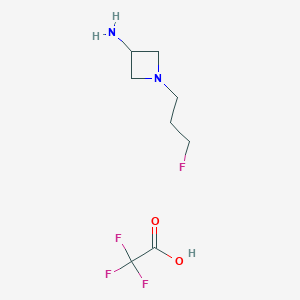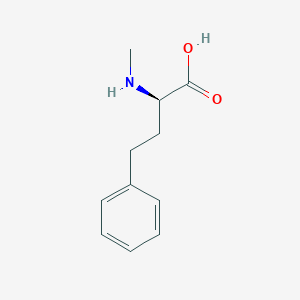
5-Methylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylpyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a methyl group at the 5-position and a carboxylic acid group at the 3-position imparts unique chemical properties to this molecule.
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 5-Methylpyrrolidine-3-carboxylic acid involves the enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method yields highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. The reaction typically proceeds under mild conditions using organocatalysts to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
5-Methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl group at the 5-position can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
5-Methylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 5-Methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions, while the methyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the methyl group at the 5-position, resulting in different chemical properties and reactivity.
5-Ethylpyrrolidine-3-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group, leading to variations in steric and electronic effects.
Proline: A naturally occurring amino acid with a pyrrolidine ring, but with different functional groups and biological roles.
Uniqueness
5-Methylpyrrolidine-3-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
5-methylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-5(3-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLZXBZFWMPWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)


![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)







